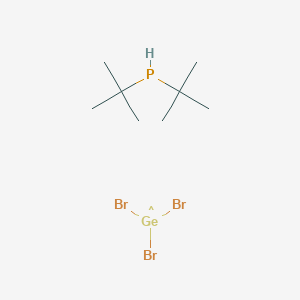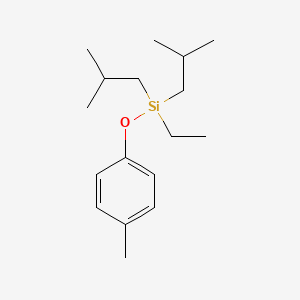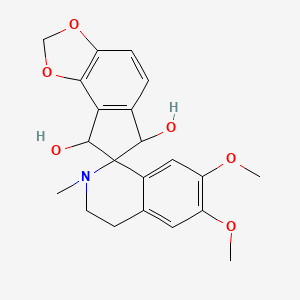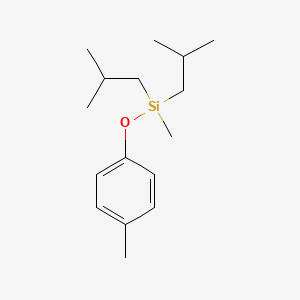
Polonium--scandium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polonium–scandium (1/1) is a compound formed by the combination of polonium and scandium in a 1:1 ratio. Polonium is a rare and highly radioactive element discovered by Marie and Pierre Curie in 1898 . Scandium, on the other hand, is a transition metal that is relatively rare and has unique properties
準備方法
Synthetic Routes and Reaction Conditions
The preparation of polonium–scandium (1/1) involves the direct reaction of polonium and scandium under controlled conditions. Polonium can be obtained through the decay of uranium ores, while scandium is typically extracted from minerals such as thortveitite . The reaction is carried out in a controlled environment to ensure the safety and stability of the compound.
Industrial Production Methods
Industrial production of polonium–scandium (1/1) is limited due to the rarity and radioactivity of polonium. small-scale production can be achieved through specialized facilities that handle radioactive materials. The process involves the careful handling and combination of polonium and scandium under strict safety protocols.
化学反応の分析
Types of Reactions
Polonium–scandium (1/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Polonium, being a chalcogen, can form compounds with halogens, oxygen, and other elements . Scandium, as a transition metal, can participate in reactions that involve the formation of complexes and coordination compounds .
Common Reagents and Conditions
Common reagents used in the reactions of polonium–scandium (1/1) include halogens (such as chlorine and bromine), oxygen, and reducing agents like hydrogen sulfide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the stability of the compound.
Major Products
The major products formed from the reactions of polonium–scandium (1/1) depend on the specific reagents and conditions used. For example, the reaction with halogens can produce polonium halides and scandium halides, while oxidation reactions can result in the formation of polonium oxides and scandium oxides .
科学的研究の応用
作用機序
The mechanism of action of polonium–scandium (1/1) involves the interaction of polonium’s radioactive properties with scandium’s chemical reactivity. Polonium emits alpha particles, which can cause ionization and damage to biological tissues . Scandium, as a transition metal, can form stable complexes with various ligands, enhancing the compound’s stability and reactivity .
類似化合物との比較
Polonium–scandium (1/1) can be compared with other similar compounds, such as:
Polonium–yttrium (1/1): Similar to polonium–scandium, this compound involves the combination of polonium with another transition metal, yttrium.
Polonium–aluminum (1/1): This compound combines polonium with aluminum, another metal with distinct properties.
The uniqueness of polonium–scandium (1/1) lies in the combination of polonium’s radioactivity with scandium’s transition metal characteristics, resulting in a compound with diverse applications and properties.
特性
CAS番号 |
60730-55-4 |
|---|---|
分子式 |
PoSc |
分子量 |
253.93834 g/mol |
IUPAC名 |
polonium;scandium |
InChI |
InChI=1S/Po.Sc |
InChIキー |
RAUPRAREQLIMSS-UHFFFAOYSA-N |
正規SMILES |
[Sc].[Po] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


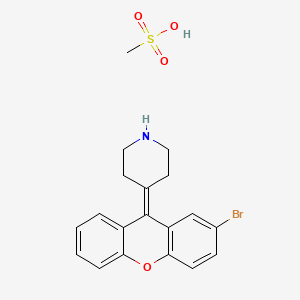

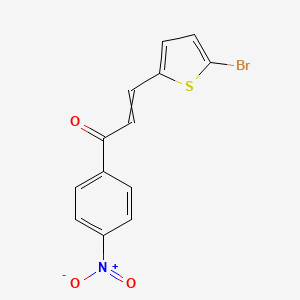
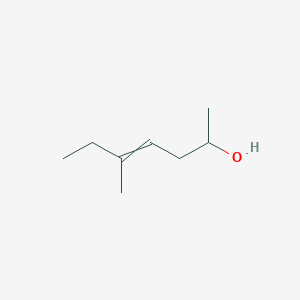

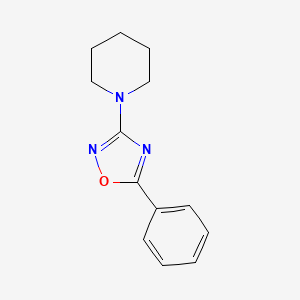
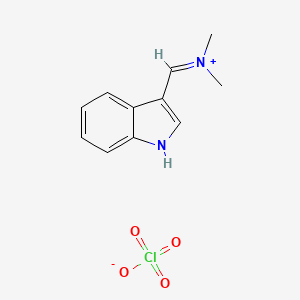
![1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604457.png)
